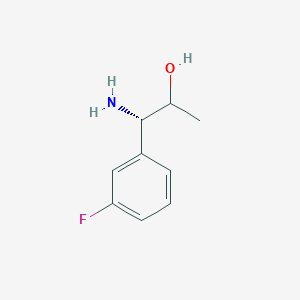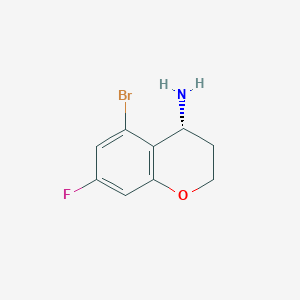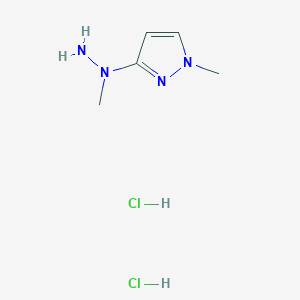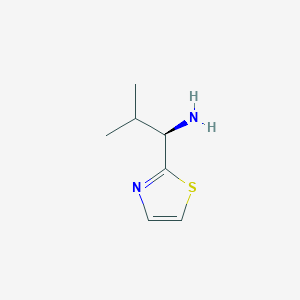
(2S)-2-amino-2-(4-ethylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(4-ethylphenyl)acetic acid is an organic compound with the molecular formula C10H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-ethylphenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or catalyst is used to direct the formation of the desired enantiomer. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis or enzymatic resolution. Enzymatic resolution uses enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired enantiomer in excess. This method is advantageous due to its high selectivity and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(4-ethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of (2S)-2-nitro-2-(4-ethylphenyl)acetic acid.
Reduction: Formation of (2S)-2-amino-2-(4-ethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(4-ethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(4-ethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-2-(4-methylphenyl)acetic acid
- (2S)-2-amino-2-(4-isopropylphenyl)acetic acid
- (2S)-2-amino-2-(4-tert-butylphenyl)acetic acid
Uniqueness
(2S)-2-amino-2-(4-ethylphenyl)acetic acid is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological interactions. This substitution can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-ethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1 |
Clave InChI |
PWKCANDKDKPYIT-VIFPVBQESA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)[C@@H](C(=O)O)N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13032020.png)



![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13032045.png)




![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)


